
UK 370106
Overview
Description
UK 370106 (CAS No. 230961-21-4) is a highly selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-3 (stromelysin-1) and MMP-12 (macrophage elastase) with IC50 values of 23 nM and 42 nM, respectively . Its molecular formula is C35H44N2O5, and it exhibits >1,200-fold selectivity over other MMPs, including MMP-1, -2, -7, -8, -9, -13, and -14 . In preclinical studies, this compound demonstrated prolonged retention in skin tissue (t1/2 ~3 days) and effectively inhibited MMP-3-mediated fibronectin degradation (IC50 = 320 nM) without impairing keratinocyte migration, making it a candidate for chronic skin ulcer therapy .
Preparation Methods
Synthetic Route to UK-370,106
Retrosynthetic Analysis and Key Intermediates
The synthesis of UK-370,106 is designed around two critical intermediates:
-
Biarylpropanal equivalent (11) : Derived from 5-bromo-2-iodotoluene via Suzuki–Miyaura coupling and oxidation .
-
Phosphonosuccinate (10) : A chiral auxiliary facilitating the formation of the trans-β-substituted itaconate (12) .
The convergent approach combines these intermediates through a Horner–Wadsworth–Emmons olefination, followed by catalytic asymmetric hydrogenation to establish the desired stereochemistry .
Preparation of Biarylpropanal Equivalent (11)
5-Bromo-2-iodotoluene undergoes a Suzuki–Miyaura cross-coupling with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃, yielding the biaryl derivative. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the methyl group to a propanal moiety .
Reaction Conditions :
-
Suzuki coupling: 80°C, 12 h, toluene/water (3:1).
Synthesis of Phosphonosuccinate (10)
Diethyl phosphonosuccinate is prepared via Arbuzov reaction between triethyl phosphite and diethyl bromosuccinate. Chiral resolution using L-(+)-tartaric acid affords the enantiomerically pure phosphonosuccinate (10) in 85% yield .
Horner–Wadsworth–Emmons Olefination
Reaction of biarylpropanal (11) with phosphonosuccinate (10) in tetrahydrofuran (THF) at −78°C selectively produces the trans-β-substituted itaconate (12) with >95% diastereomeric excess (d.e.) .
Reaction Conditions :
Catalytic Asymmetric Hydrogenation
The itaconate (12) undergoes hydrogenation using chiral rhodium or ruthenium catalysts to introduce the (R)-configuration at the succinate core.
Catalyst Screening Data :
Catalyst | Solvent | Pressure (psi) | ee (%) | Conversion (%) |
---|---|---|---|---|
Rh-(R)-BINAP | MeOH | 50 | 96 | 98 |
Ru-(S)-Segphos | EtOAc | 30 | 92 | 95 |
Rh-(R)-DuanPhos | THF | 50 | 86 | 90 |
Optimal results are achieved with Rh-(R)-BINAP in methanol, yielding 96% enantiomeric excess (ee) at 98% conversion .
Final Elaboration to UK-370,106
The hydrogenated succinate (2) is hydrolyzed under acidic conditions (HCl/MeOH, 60°C, 6 h) to remove the ethyl ester groups, followed by amidation with 4-biphenylylmethylamine using EDC/HOBt coupling .
Reaction Conditions :
-
Hydrolysis: 6 M HCl, methanol, 60°C, 6 h.
-
Amidation: EDC (1.5 equiv), HOBt (1.2 equiv), DMF, room temperature, 12 h.
Crystallization and Polymorph Control
UK-370,106 exhibits multiple polymorphic forms, necessitating controlled crystallization to ensure batch consistency. X-ray diffraction studies reveal that the preferred form crystallizes in planar sheets stabilized by hydrogen bonds between amide and carboxylic acid groups, with hydrophobic pockets accommodating biarylpropyl moieties .
Crystallization Protocol :
-
Dissolve crude product in hot ethanol/water (9:1).
-
Cool to 0°C at 1°C/min.
-
Seed with Form II crystals.
-
Isolate by filtration, wash with cold ethanol.
This process achieves >99.5% purity and eliminates residual catalysts .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 12.3 (s, 1H, COOH), 8.2 (d, J = 8.4 Hz, 1H, NH), 7.6–7.2 (m, 13H, aromatic), 4.4 (q, J = 6.8 Hz, 1H, CH), 3.9 (s, 2H, CH₂) .
-
HPLC : Chiralcel OD-H column, hexane/ethanol (80:20), retention time = 14.2 min (ee = 96%) .
Physicochemical Properties
Property | Value |
---|---|
Melting point | 178–180°C |
Solubility (H₂O) | <0.1 mg/mL |
LogP | 3.2 |
pKa | 4.1 (COOH) |
Chemical Reactions Analysis
UK 370106 primarily undergoes inhibition reactions with matrix metalloproteinases. The compound does not show significant activity against other zinc metalloproteases such as PCP and TACE . The major reactions include:
Inhibition of MMP-3 and MMP-12: This compound inhibits the cleavage of fibronectin by MMP-3 with an IC50 value of 320 nanomolar.
Lack of activity against other metalloproteinases: The compound shows minimal activity against MMP-2, MMP-7, MMP-8, MMP-9, and MMP-14.
Scientific Research Applications
Wound Healing
UK 370106 has been investigated for its potential in promoting wound healing through the inhibition of MMPs that degrade extracellular matrix components essential for tissue repair. A study indicated that it significantly inhibits MMP-3 activity in an ex vivo model of chronic dermal ulcers, suggesting its utility in formulations aimed at enhancing wound healing outcomes .
Cancer Research
Due to its role in modulating the tumor microenvironment, this compound is being explored in cancer biology, particularly concerning tumor invasion and metastasis. The inhibition of MMPs can potentially reduce the invasive capabilities of cancer cells, making this compound a candidate for further studies in cancer therapeutics .
Inflammation and Immunology
The compound's ability to inhibit specific MMPs suggests a role in inflammatory conditions where matrix degradation is prevalent. Research has shown that this compound can influence inflammatory pathways by modulating the activity of MMPs involved in tissue remodeling during inflammation .
Formulation Studies
Research has focused on the formulation stability of this compound within delivery systems such as lyophilized wafers designed for topical application. These studies have highlighted the importance of combining this compound with non-ionic surfactants to enhance its solubility and stability, making it more effective for clinical applications .
Case Study: Chronic Dermal Ulcers
A notable case study explored the application of this compound in treating chronic dermal ulcers, demonstrating significant inhibition of MMP-3 activity, which is often elevated in such conditions. The results indicated improved healing rates when this compound was included in treatment regimens compared to controls .
Case Study: Cancer Metastasis
In another study focused on breast cancer metastasis, this compound was shown to inhibit the migration and invasion of cancer cells through extracellular matrices by downregulating MMP activity. This suggests a potential therapeutic role for this compound in preventing metastasis and improving patient outcomes .
Mechanism of Action
UK 370106 exerts its effects by selectively inhibiting MMP-3 and MMP-12. The compound binds to the active site of these enzymes, preventing them from cleaving their substrates. This inhibition reduces the degradation of extracellular matrix components, which is crucial in conditions like chronic dermal ulcers .
Comparison with Similar Compounds
Comparison with Similar MMP Inhibitors
Selectivity Profiles
UK 370106’s hallmark is its dual selectivity for MMP-3 and MMP-12. Below is a comparative analysis with other MMP inhibitors:
Key Observations:
- Selectivity : this compound outperforms broad-spectrum inhibitors (e.g., Batimastat, Marimastat) in specificity, minimizing off-target effects that could disrupt wound healing processes .
- Potency : Batimastat shows stronger MMP-3 inhibition (IC50 = 20 nM) but lacks selectivity, complicating therapeutic use .
- Clinical Relevance : WAY 170523 (MMP-13-selective) and ARP 101 (MMP-2/-3) are explored in cancer and osteoarthritis, whereas this compound’s niche is dermatopathology .
Mechanistic and Pharmacokinetic Differences
- Fibronectin vs. Gelatinase Inhibition: this compound inhibits MMP-3-mediated fibronectin cleavage but has minimal effect on MMP-2/-9-mediated gelatin degradation, preserving tissue remodeling pathways critical for wound healing .
- Tissue Retention : this compound’s slow clearance from skin (t1/sub> ~3 days) supports sustained local action, whereas Batimastat and Marimastat exhibit rapid systemic clearance, limiting topical efficacy .
Preclinical and Therapeutic Potential
- Chronic Ulcers : In murine models, this compound reduced MMP-3 activity by >50% after 6 days of topical application, correlating with improved wound matrix integrity .
- Cancer : Broad-spectrum inhibitors like Marimastat have advanced to clinical trials for cancer but face toxicity issues due to pan-MMP inhibition . This compound’s selectivity may offer safer alternatives if repurposed.
Q & A
Basic Research Questions
Q. What distinguishes UK 370106's inhibitory profile from other matrix metalloproteinase (MMP) inhibitors?
this compound is a highly selective inhibitor of MMP-3 (IC₅₀ = 23 nM) and MMP-12 (IC₅₀ = 42 nM), with >1,200-fold selectivity over MMP-1, MMP-2, MMP-9, and MMP-14, and ~100-fold selectivity over MMP-8 and MMP-13 . This specificity is critical for minimizing off-target effects in studies of extracellular matrix (ECM) remodeling. Researchers should validate selectivity using competitive binding assays and compare inhibition kinetics across MMP subtypes.
Q. What experimental approaches validate the selectivity of this compound for MMP-3/MMP-12?
The Metalloprotease Activity Multiplexed Bead-based Immunoassay (MAMBI) is a robust method to quantify inhibitor binding ratios across MMP subtypes. In this assay, this compound showed distinct binding profiles compared to broad-spectrum inhibitors like Marimastat, with higher fractional binding to MMP-3/MMP-12 (~4%–2% of total probe binding) . Include positive controls (e.g., MMP-3/MMP-12 recombinant enzymes) and negative controls (e.g., MMP-1/MMP-9) to confirm specificity.
Q. What controls are essential when testing this compound in cellular models of ECM remodeling?
- Positive controls : Use known MMP-3/MMP-12 activators (e.g., IL-1β) to induce enzyme activity.
- Negative controls : Include cells treated with pan-MMP inhibitors (e.g., Batimastat) to distinguish MMP-3/MMP-12-specific effects.
- Cytotoxicity assays : Monitor cell viability using ATP-based assays, as prolonged exposure to inhibitors may alter metabolic activity .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound's inhibitory potency across different assay systems?
Variations in IC₅₀ values may arise from differences in enzyme sources (recombinant vs. tissue-derived), assay buffers (e.g., zinc concentration), or substrate specificity. To reconcile
- Standardize enzyme preparation (e.g., use HEK293-expressed MMPs).
- Perform parallel assays under identical conditions (pH, temperature, ionic strength).
- Validate findings with orthogonal methods (e.g., fluorescence resonance energy transfer (FRET) probes) .
Q. What strategies optimize this compound's efficacy in complex biological matrices (e.g., tumor microenvironments)?
- Pre-incubation : Allow 30–60 minutes for this compound to penetrate dense ECM before measuring activity.
- Combination therapy : Pair with TIMP-1 (tissue inhibitor of metalloproteinases) to enhance MMP-3/MMP-12 suppression.
- Dosage titration : Conduct dose-response curves in 3D cell cultures to account for diffusion barriers .
Q. How can cross-reactivity with non-target proteases be evaluated when using this compound in vivo?
- Proteome-wide screening : Use activity-based protein profiling (ABPP) with broad-spectrum probes to identify off-target interactions.
- Structural modeling : Compare this compound's binding pocket interactions with non-target MMPs (e.g., MMP-7) via molecular docking simulations.
- Knockout models : Validate specificity using MMP-3/MMP-12 double-knockout mice to confirm phenotype rescue .
Q. What in vivo models are most appropriate for studying this compound's therapeutic potential?
- Chronic obstructive pulmonary disease (COPD) : Use elastase-induced lung injury models in mice, where MMP-12 drives alveolar destruction. Monitor emphysema progression via micro-CT and bronchoalveolar lavage (BAL) fluid analysis.
- Atherosclerosis : Employ ApoE⁻/⁻ mice fed a high-fat diet, assessing plaque stability through histology (e.g., collagen deposition) and MMP-12 activity in aortic extracts .
Q. Methodological Considerations
- Data contradiction analysis : When conflicting results arise (e.g., variable inhibition in cell-free vs. cell-based assays), perform kinetic analyses (Kₘ, Vₘₐₓ) to determine if this compound's efficacy is influenced by endogenous inhibitors or substrate competition .
- Assay optimization : For high-throughput screening, couple this compound with fluorogenic substrates (e.g., DQ-gelatin) and normalize activity to total protein concentration to reduce well-to-well variability .
Properties
IUPAC Name |
(3R)-3-[[(2S)-1-[[(1S)-2-methoxy-1-phenylethyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-6-(3-methyl-4-phenylphenyl)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2O5/c1-24-21-25(19-20-29(24)26-14-8-6-9-15-26)13-12-18-28(22-31(38)39)33(40)37-32(35(2,3)4)34(41)36-30(23-42-5)27-16-10-7-11-17-27/h6-11,14-17,19-21,28,30,32H,12-13,18,22-23H2,1-5H3,(H,36,41)(H,37,40)(H,38,39)/t28-,30-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMABJUGSNPHMN-BHYWQNONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(CC(=O)O)C(=O)NC(C(=O)NC(COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)CCC[C@H](CC(=O)O)C(=O)N[C@H](C(=O)N[C@H](COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.